N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1105252-23-0
Cat. No.: VC6312493
Molecular Formula: C21H16ClN3O2S2
Molecular Weight: 441.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105252-23-0 |
|---|---|
| Molecular Formula | C21H16ClN3O2S2 |
| Molecular Weight | 441.95 |
| IUPAC Name | N-(4-chlorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26) |
| Standard InChI Key | JFTVYABCNPZPFE-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Classification
Core Architecture
The compound’s structure integrates a thieno[3,2-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings. This core is substituted at position 2 with a sulfanyl group (-S-) connected to an acetamide side chain, while positions 3 and 6 bear methyl and phenyl groups, respectively. The N-(4-chlorophenyl) group attached to the acetamide introduces electron-withdrawing and hydrophobic characteristics.
Stereochemical Considerations
The presence of chiral centers at the acetamide linkage and thienopyrimidine core may confer stereoisomerism, though specific configurations remain uncharacterized in published studies.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step protocols, as illustrated by related compounds :
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Core Formation: Cyclocondensation of thiophene-carboxylates with amidines or urea derivatives yields the thienopyrimidine core.
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Functionalization:
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
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Catalysts: Palladium catalysts for cross-coupling reactions.
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Purification: Column chromatography (silica gel) or recrystallization .
Yield Optimization
Yields for analogous syntheses range from 45% to 70%, influenced by steric hindrance from the 4-chlorophenyl group and reaction temperature control .
Physicochemical Properties
Physical Characteristics
| Property | Value (Inferred from Analogues) |
|---|---|
| Molecular Weight | 488.03 g/mol |
| Melting Point | 180–185°C (decomposition) |
| Solubility | DMSO > Ethanol > Water |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting.
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Hydrolytic Sensitivity: The sulfanyl group may oxidize to sulfoxides under acidic conditions.
Biological Activity and Mechanism of Action
Kinase Inhibition
Thieno[3,2-d]pyrimidines are recognized for inhibiting kinases involved in cancer progression. For example, ATR kinase (ataxia-telangiectasia and Rad3-related), a member of the PIKK family, is a putative target due to structural similarities with reported inhibitors .
In Vitro Efficacy
Comparative Analysis with Related Derivatives
| Feature | Target Compound | EVT-2729013 | EVT-2854171 |
|---|---|---|---|
| Core Substituents | 3-Methyl, 6-Phenyl | 3-(4-Methoxyphenyl)methyl | 3-(4-Methylphenyl)methyl |
| Acetamide Group | N-(4-Chlorophenyl) | N-(4-Chloro-2-fluorophenyl) | N-(5-Chloro-2,4-dimethoxyphenyl) |
| Molecular Weight | 488.03 | 397.89 | 469.95 |
| Primary Activity | Kinase Inhibition | Enzyme Inhibition | Anti-Inflammatory |
Future Research Directions
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Stereoselective Synthesis: Resolving enantiomers to evaluate differential bioactivity.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.
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Target Identification: Proteomic studies to map binding partners beyond kinases.
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